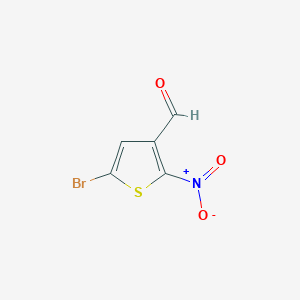

5-Bromo-2-nitrothiophene-3-carbaldehyde

Vue d'ensemble

Description

5-Bromo-2-nitrothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 1093878-18-2 . It has a molecular weight of 236.05 and its IUPAC name is 5-bromo-2-nitro-3-thiophenecarbaldehyde . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 5-Bromo-2-nitrothiophene-3-carbaldehyde is 1S/C5H2BrNO3S/c6-4-1-3 (2-8)5 (11-4)7 (9)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

5-Bromo-2-nitrothiophene-3-carbaldehyde is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthetic Applications in Photochemical Reactions The compound 5-Bromo-2-nitrothiophene-3-carbaldehyde has been utilized in synthetic organic chemistry, particularly in photochemical reactions. Notably, irradiation of halogenothiophenes, including derivatives of the mentioned compound, has been employed to produce phenyl derivatives. These reactions have been instrumental in synthesizing various organic molecules, with iodine-containing compounds demonstrating higher reactivity and stability under the reaction conditions compared to bromine-bearing counterparts (Antonioletti et al., 1986).

Biological Activity Assessment Research has also delved into assessing the biological activity of substituted thiophenes, including structures related to 5-Bromo-2-nitrothiophene-3-carbaldehyde. These studies have primarily focused on evaluating the minimum inhibitory concentration required to inhibit the growth of various microorganisms. The findings indicate a wide range of activities among the compounds, shedding light on their potential applications in developing antimicrobial agents (Morley & Matthews, 2006).

Innovations in Cyclopropanation The compound has been integral in the development of novel synthetic methodologies. An example is the domino Michael/α-alkylation reaction involving 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane. This reaction, efficiently catalyzed by specific catalysts, enables access to 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives. The process boasts good yields and excellent diastereoselectivities, showcasing the compound's utility in creating complex organic molecules (Risi et al., 2013).

Exploring Novel Ring Transformations In the realm of heterocyclic chemistry, 5-Bromo-2-nitrothiophene-3-carbaldehyde-related structures have been involved in novel ring transformation studies. These investigations have led to the discovery of unexpected reaction products and pathways, enriching our understanding of chemical reactivity and mechanism in thiophene chemistry (Colburn et al., 1978).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The hazard statement H302 applies to this compound . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

5-bromo-2-nitrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)5(11-4)7(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWWDXRRJRWFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695079 | |

| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-nitrothiophene-3-carbaldehyde | |

CAS RN |

1093878-18-2 | |

| Record name | 5-Bromo-2-nitrothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1443193.png)

![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)